molecular formula C5H5N3 B14897710 5-Ethynyl-1H-pyrazol-3-amine

5-Ethynyl-1H-pyrazol-3-amine

Cat. No.: B14897710
M. Wt: 107.11 g/mol
InChI Key: RQBHTEUXDZVYAX-UHFFFAOYSA-N
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Description

5-Ethynyl-1H-pyrazol-3-amine: is a heterocyclic compound that features a pyrazole ring with an ethynyl group at the 5-position and an amino group at the 3-position. Pyrazole derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethynyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. . The reaction conditions often involve the use of palladium catalysts and copper co-catalysts under an inert atmosphere.

Industrial Production Methods: Industrial production of pyrazole derivatives, including this compound, often employs scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and improved yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions: 5-Ethynyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Ethynyl-1H-pyrazol-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular frameworks .

Biology: In biological research, this compound is explored for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug discovery .

Medicine: The compound has shown promise in medicinal chemistry for the development of anti-inflammatory and anticancer agents. Its derivatives are being studied for their ability to inhibit specific enzymes and pathways involved in disease progression .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials with advanced properties, such as UV stabilizers and liquid crystals .

Mechanism of Action

The mechanism of action of 5-Ethynyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group enhances its binding affinity to these targets, while the amino group facilitates hydrogen bonding interactions. These interactions can modulate the activity of enzymes and signaling pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Ethynyl-1H-pyrazol-3-amine stands out due to its ethynyl group, which imparts unique electronic properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C5H5N3

Molecular Weight

107.11 g/mol

IUPAC Name

5-ethynyl-1H-pyrazol-3-amine

InChI

InChI=1S/C5H5N3/c1-2-4-3-5(6)8-7-4/h1,3H,(H3,6,7,8)

InChI Key

RQBHTEUXDZVYAX-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC(=NN1)N

Origin of Product

United States

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